Wilforgine

概要

説明

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook . It can induce microstructural and ultrastructural changes in the muscles of Mythimna separata larvae .

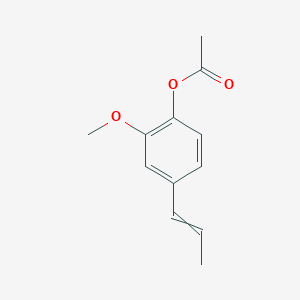

Synthesis Analysis

This compound is produced by the endophytic actinomycete F4-20, which was isolated from Tripterygium wilfordii Hook.f . The production of this compound in F4-20 can be enhanced by applying certain plant stress molecules to the in vitro liquid cultures .

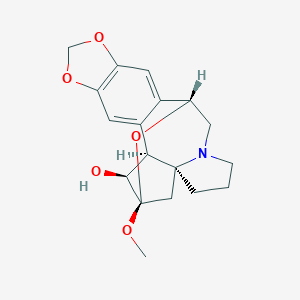

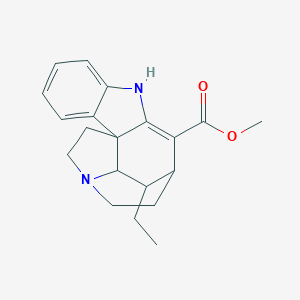

Molecular Structure Analysis

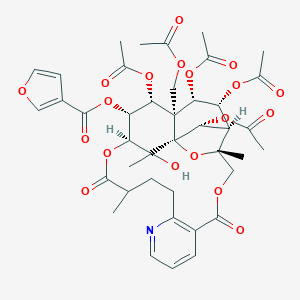

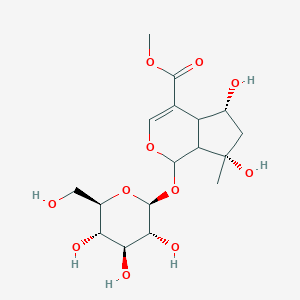

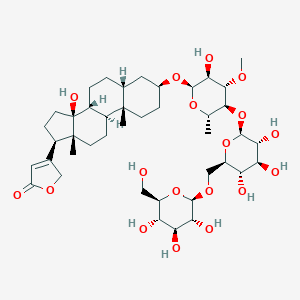

The molecular formula of this compound is C41H47NO19, and it has a molecular weight of 857.81 .

Chemical Reactions Analysis

The production of this compound in F4-20 can be influenced by various plant stress molecules. Methyl jasmonate (MeJA), salicylic acid (SA), and hydrogen peroxide (H2O2) were found to inhibit bacterial growth, whereas glutathione (GSH) treatment significantly increased bacterial growth .

Physical and Chemical Properties Analysis

This compound is a white crystalline powder that is soluble in methanol, ethanol, DMSO, and other organic solvents .

科学的研究の応用

抗がん特性

Wilforgineは、有望な抗がん活性を示しています。研究によると、this compoundは、さまざまな種類の癌細胞の増殖を阻害し、アポトーシス(細胞のプログラムされた死)を誘導することが示されています。 This compoundの作用機序は、細胞周期の進行を妨げ、腫瘍の増殖に不可欠なシグナル伝達経路を阻害することです。 .

抗炎症作用

This compoundは強力な抗炎症作用を持っています。this compoundは、炎症性サイトカインや酵素を抑制することにより、免疫応答を調節します。 そのため、関節リウマチや炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補として考えられています。 .

抗菌活性

研究によると、this compoundは細菌、真菌、寄生虫に対する抗菌効果を示すことが示されています。 そのため、感染症の代替療法または併用療法として研究されています。 .

神経保護の可能性

This compoundは、神経保護作用について調査されています。this compoundは、神経細胞の損傷を予防し、認知機能を改善するのに役立つ可能性があります。 研究者は、アルツハイマー病やパーキンソン病などの神経変性疾患におけるthis compoundの役割を探求しています。 .

殺虫剤と害虫駆除への応用

This compoundは殺虫作用を持つため、害虫駆除に使用できます。this compoundは、昆虫の神経系を標的にし、神経伝達を阻害し、麻痺または死を引き起こします。 そのため、農業や媒介動物の防除に役立ちます。 .

心臓血管の健康

最近の研究では、this compoundは心臓血管に有益な効果をもたらす可能性があることを示唆しています。this compoundは血管拡張作用を示し、血流の改善と高血圧の軽減につながる可能性があります。 心臓血管への影響を完全に解明するには、さらなる研究が必要です。 .

創傷治癒と組織再生

This compoundの創傷治癒作用が調査されています。this compoundは、組織修復、血管新生(新しい血管の形成)、コラーゲンの合成を促進します。 これらの特性は、創傷管理や組織工学において関連しています。 .

薬物送達システム

研究者は、this compoundを薬物送達システムの成分として研究しています。 This compoundの独特の化学構造と生物活性は、薬物の配合を強化し、バイオアベイラビリティを向上させ、標的送達を実現できます。 .

作用機序

Target of Action

Wilforgine is a bioactive sesquiterpene alkaloid found in Tripterygium wilfordii Hook. F . The primary targets of this compound are proposed to be calcium receptors or channels in the muscular system . These targets play a crucial role in muscle contraction and relaxation, and their modulation can lead to significant physiological effects.

Mode of Action

This compound interacts with its targets by inducing microstructural and ultrastructural changes in the muscles of Mythimna separata larvae . This interaction results in alterations in muscle function, which can have significant effects on the organism’s physiology.

Biochemical Pathways

It is known that the compound’s action can lead to changes in the production of secondary metabolites in certain organisms . For instance, the presence of plant stress molecules such as salicylic acid (SA) and hydrogen peroxide (H2O2) can induce the production of this compound .

Pharmacokinetics

It is known that the compound has significant bioactivity, suggesting that it may have good bioavailability

Result of Action

The action of this compound results in microstructural and ultrastructural changes in the muscles of certain organisms, such as Mythimna separata larvae . These changes can affect the organism’s physiology, potentially leading to effects such as paralysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain plant stress molecules can affect the production of this compound . Additionally, factors such as light, temperature, and pollution could potentially alter the action and efficacy of this compound . .

Safety and Hazards

When handling Wilforgine, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

生化学分析

Biochemical Properties

Wilforgine interacts with various enzymes, proteins, and other biomolecules. It is produced by the endophytic actinomycete F4-20, which shows a close phylogenetic relationship to Streptomyces species . The nature of these interactions is complex and involves multiple biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple steps.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Wilforgine involves the condensation of two molecules of indole-3-acetaldehyde followed by a series of reactions to form the final product.", "Starting Materials": [ "Indole-3-acetaldehyde", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of two molecules of indole-3-acetaldehyde in the presence of acetic anhydride and sodium acetate to form a dimer.", "Step 2: Hydrolysis of the dimer with methanol and hydrochloric acid to form a mixture of mono- and di-methylated products.", "Step 3: Separation of the mono- and di-methylated products by column chromatography.", "Step 4: Treatment of the di-methylated product with sodium hydroxide to form the corresponding acid.", "Step 5: Extraction of the acid with ethyl acetate and washing with water to obtain the final product, Wilforgine." ] } | |

CAS番号 |

37239-47-7 |

分子式 |

C41H47NO19 |

分子量 |

857.8 g/mol |

IUPAC名 |

[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |

InChI |

InChI=1S/C41H47NO19/c1-19-11-12-27-26(10-9-14-42-27)37(50)54-17-38(7)28-29(55-21(3)44)33(57-23(5)46)40(18-53-20(2)43)34(58-24(6)47)30(59-36(49)25-13-15-52-16-25)32(60-35(19)48)39(8,51)41(40,61-38)31(28)56-22(4)45/h9-10,13-16,19,28-34,51H,11-12,17-18H2,1-8H3/t19-,28+,29+,30-,31+,32-,33+,34-,38-,39-,40+,41-/m1/s1 |

InChIキー |

QFIYSPKZWOALMZ-UARVTRGYSA-N |

異性体SMILES |

C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

正規SMILES |

CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=COC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |

外観 |

Powder |

同義語 |

wilforgine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

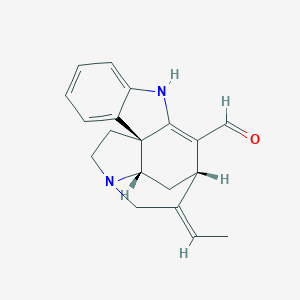

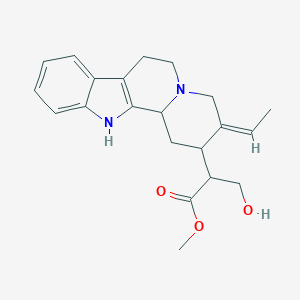

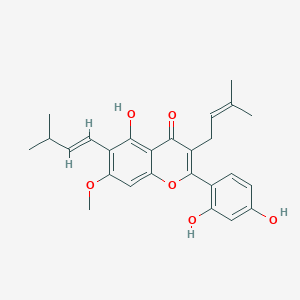

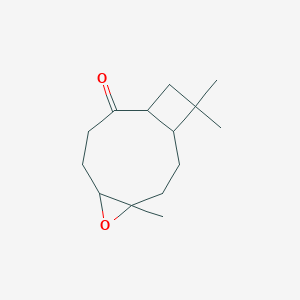

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of wilforgine?

A1: this compound has a molecular formula of C20H27NO4 and a molecular weight of 345.43 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound. These techniques provide information about the compound's structure, functional groups, and molecular weight. [, , ]

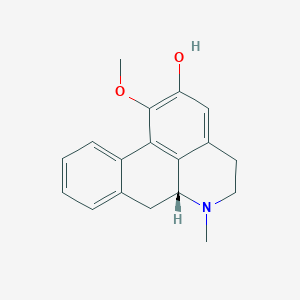

Q3: What are the known biological activities of this compound?

A3: this compound exhibits insecticidal activity, particularly against lepidopteran insects. It also possesses immunosuppressive properties, contributing to the therapeutic effects of Tripterygium wilfordii extracts in treating rheumatoid arthritis. [, ]

Q4: How does this compound exert its insecticidal effects?

A4: this compound, along with other alkaloids from Tripterygium species, primarily targets the insect's nervous system and midgut cells. [] Studies on Mythimna separata Walker larvae suggest that this compound exhibits stomach toxicity. []

Q5: What is the role of this compound in the treatment of rheumatoid arthritis?

A5: While triptolide is often considered the primary active compound in Tripterygium species for treating rheumatoid arthritis, research indicates that this compound, along with other components, contributes to the overall efficacy. [, ] A study using network pharmacology identified this compound as one of the active pharmaceutical ingredients in Kunxian capsules, a traditional Chinese medicine used for rheumatoid arthritis. []

Q6: What analytical methods are used to detect and quantify this compound?

A8: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods like ultraviolet (UV) detection or mass spectrometry (MS) is commonly employed for the analysis of this compound in plant extracts and biological samples. [, , , , , ]

Q7: How are analytical methods for this compound validated?

A9: Validation of analytical methods for this compound, like other pharmaceutical compounds, involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability. These parameters ensure the reliability and reproducibility of the analytical data. [, ]

Q8: What is known about the toxicity and safety profile of this compound?

A10: While this compound itself has shown limited toxicity in some studies, it is crucial to acknowledge that Tripterygium wilfordii extracts, which contain this compound, are known for their potential toxicity, particularly hepatotoxicity. [] Further research is needed to fully elucidate the safety profile of this compound, especially concerning long-term exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S,4S,7Z,8S,9S)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B207646.png)

![rel-2-[(1S,3S)-3-hydroxycyclohexyl)]-5-(2-methylnonan-2-yl)phenol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)